
1-(1-(3-Methylphenyl)cyclohexyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-(3-Methylphenyl)cyclohexyl)piperidine is a chemical compound with the molecular formula C18H27N. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its unique structure, which includes a cyclohexyl ring attached to a piperidine ring, with a 3-methylphenyl group attached to the cyclohexyl ring. This structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(3-Methylphenyl)cyclohexyl)piperidine typically involves the reaction of 3-methylphenylcyclohexanone with piperidine under specific conditions. One common method involves the use of anhydrous potassium carbonate and triethylamine in dry acetonitrile as solvents. The reaction is carried out under a nitrogen atmosphere at room temperature, followed by purification to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
化学反应分析
Types of Reactions
1-(1-(3-Methylphenyl)cyclohexyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
1-(1-(3-Methylphenyl)cyclohexyl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of neurotransmitter interactions.
Medicine: Investigated for its potential therapeutic effects, including analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(1-(3-Methylphenyl)cyclohexyl)piperidine involves its interaction with specific molecular targets in the body. It is known to bind to the N-methyl-D-aspartate (NMDA) receptor, a subtype of the glutamate receptor. This binding results in the blocking of voltage-sensitive potassium and sodium channels, leading to increased calcium entry into nerve cells and the release of neurotransmitters at the presynaptic nerve ending .
相似化合物的比较
Similar Compounds
Phencyclidine (PCP): 1-(1-Phenylcyclohexyl)piperidine, known for its anesthetic and psychoactive properties.
Ketamine: A derivative of phencyclidine with similar NMDA receptor antagonistic properties.
3-Methyl-1-(1-phenylcyclohexyl)piperidine: A compound with a similar structure but different substitution pattern.
Uniqueness
1-(1-(3-Methylphenyl)cyclohexyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with the NMDA receptor and its potential therapeutic applications make it a compound of significant interest in scientific research.
属性
CAS 编号 |
2201-30-1 |
|---|---|
分子式 |
C18H27N |
分子量 |
257.4 g/mol |
IUPAC 名称 |
1-[1-(3-methylphenyl)cyclohexyl]piperidine |
InChI |
InChI=1S/C18H27N/c1-16-9-8-10-17(15-16)18(11-4-2-5-12-18)19-13-6-3-7-14-19/h8-10,15H,2-7,11-14H2,1H3 |
InChI 键 |
BMFKUCGCXMDGBK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C2(CCCCC2)N3CCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-[[(1,2-Benzisothiazol-3-yloxy)methyl]imino]bisethanol](/img/structure/B12700552.png)


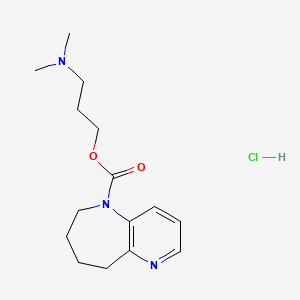
![4-[3-[6-fluoro-2-(trifluoromethyl)-9H-thioxanthen-9-yl]propyl]piperazine-1-ethanol dihydrochloride](/img/structure/B12700566.png)

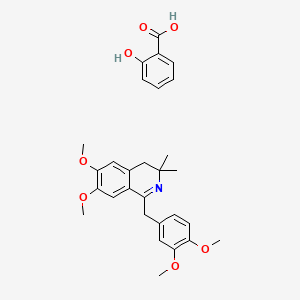

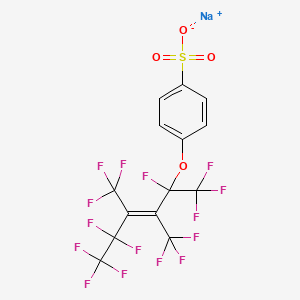
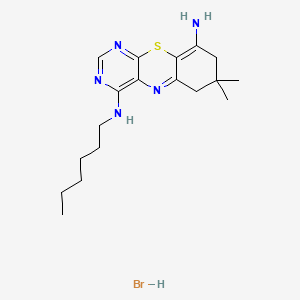
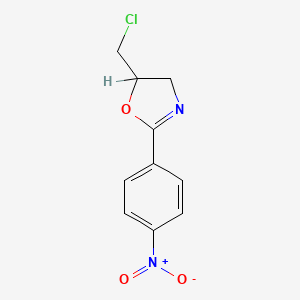
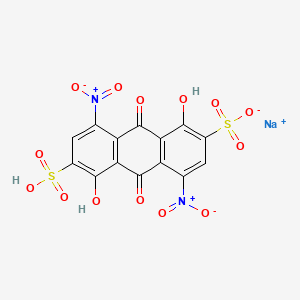

![6-[(Diethylamino)methyl]-5-methyl-2-(methylthio)-S-triazolo[1,5-A]pyrimidin-7-YL mononitrate](/img/structure/B12700622.png)
